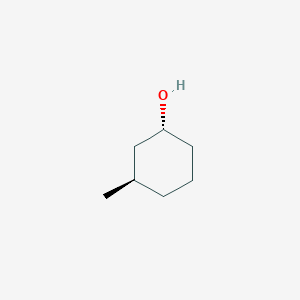

trans-3-Methylcyclohexanol

描述

Configurational Isomerism and Diastereomeric Relationships

The relationship between the cis and trans isomers of 3-methylcyclohexanol (B165635) is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of one another. This distinction arises from the different spatial arrangements of the substituents at the two chiral centers.

The cyclohexane (B81311) ring in trans-3-methylcyclohexanol predominantly adopts a chair conformation to minimize torsional and steric strain. vaia.com In this conformation, the substituents can occupy either axial or equatorial positions. vaia.com For this compound, the two most stable chair conformations involve one in which both the hydroxyl and methyl groups are in equatorial positions (diequatorial) and another, after a ring flip, where both are in axial positions (diaxial). wvu.edulibretexts.org The diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions that destabilize the diaxial form. vaia.comlibretexts.org The larger the substituent, the greater the steric strain it experiences in an axial position. vaia.com

The stability of these conformations can be quantified. For instance, low-temperature NMR studies and theoretical calculations have been used to determine the conformational equilibria. A study integrating ¹H NMR spectra at -90°C for this compound showed that the conformer with the methyl group axial and the hydroxyl group equatorial (ae) is less favored than the one with both equatorial (ee). optica.org The energy difference between these conformers highlights the energetic penalty of placing substituents in axial positions.

| Conformer | Substituent Positions | Relative Stability | Key Interactions |

|---|---|---|---|

| Diequatorial (e,e) | -OH (equatorial), -CH₃ (equatorial) | More Stable | Minimized steric strain |

| Diaxial (a,a) | -OH (axial), -CH₃ (axial) | Less Stable | Significant 1,3-diaxial steric interactions |

Historical Context of Stereochemical Assignment for 3-Methylcyclohexanols

The definitive assignment of the cis and trans configurations to the isomers of 3-methylcyclohexanol was a subject of early stereochemical investigation. A pivotal moment in this history was the 1952 publication by Harlan L. Goering and Carl Serres Jr. in the Journal of the American Chemical Society. acs.org Their work, titled "The Synthesis of cis- and this compound. Reassignment of Configuration of the 3-Methylcyclohexanols," corrected previous assignments through a combination of synthesis and chemical transformations. acs.org

Prior to the widespread use of spectroscopic methods like Nuclear Magnetic Resonance (NMR), stereochemical assignments often relied on complex chemical correlations and reaction mechanisms. The work by Goering and Serres provided a more robust chemical proof for the configurations of the 3-methylcyclohexanol isomers. acs.org

With the advent of NMR spectroscopy, the assignment of stereochemistry became more direct. The chemical shifts and coupling constants of the protons, particularly the one attached to the carbon bearing the hydroxyl group (the carbinol proton), are highly dependent on whether the proton is in an axial or equatorial position. This allows for the differentiation between the cis and trans isomers and their preferred conformations.

More recently, computational chemistry has become a powerful tool for stereochemical assignment. springernature.com Methods like Density Functional Theory (DFT) are used to calculate the NMR chemical shifts for all possible stereoisomers of a molecule. comporgchem.com By comparing the computationally predicted NMR spectra with the experimental spectra, chemists can confidently assign the correct structure to a given isomer. springernature.com For the 3-methylcyclohexanols, these computational methods have been shown to be highly effective in distinguishing between the cis and trans diastereomers by accurately predicting their ¹H and ¹³C NMR chemical shifts. springernature.com

| Isomer | Method | C1 Shift (ppm) | C3 Shift (ppm) | Correlation with Experiment |

|---|---|---|---|---|

| cis-3-Methylcyclohexanol | Experimental | ~66.5 | ~26.5 | N/A |

| Computed (DFT) | Predicted Value | Predicted Value | High | |

| This compound | Experimental | ~70.5 | ~31.5 | N/A |

| Computed (DFT) | Predicted Value | Predicted Value | High |

Structure

2D Structure

3D Structure

属性

分子式 |

C7H14O |

|---|---|

分子量 |

114.19 g/mol |

IUPAC 名称 |

(1R,3R)-3-methylcyclohexan-1-ol |

InChI |

InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |

InChI 键 |

HTSABYAWKQAHBT-RNFRBKRXSA-N |

手性 SMILES |

C[C@@H]1CCC[C@H](C1)O |

规范 SMILES |

CC1CCCC(C1)O |

产品来源 |

United States |

Synthetic Methodologies for Trans 3 Methylcyclohexanol

Stereoselective and Stereospecific Synthesis Routes

Stereoselective and stereospecific reactions are crucial for obtaining the desired trans isomer of 3-Methylcyclohexanol (B165635) while minimizing the formation of the cis isomer. The choice of synthetic route often depends on the desired purity, scale, and availability of starting materials.

Reduction of 3-Methylcyclohexanone (B152366) for Diastereomeric Control

The reduction of 3-methylcyclohexanone is a common and direct approach to producing 3-methylcyclohexanol. The stereochemical outcome of this reduction, yielding either the cis or trans isomer, is highly dependent on the reducing agent and reaction conditions. This control is a classic example of stereoselectivity in cyclic systems.

Catalytic hydrogenation involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst. The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the resulting alcohol.

In the context of transfer hydrogenation, where a molecule like 2-propanol serves as the hydrogen source, different catalysts exhibit varying selectivities. For instance, using aluminum oxide (Al2O3) as a catalyst in the liquid-phase transfer hydrogenation of 3-methylcyclohexanone results in a diastereoselectivity to trans-3-methylcyclohexanol of approximately 21-22%. mdpi.com In contrast, magnesium oxide (MgO) as a catalyst tends to favor the formation of the more stable cis diastereomer. mdpi.com Metal-organic frameworks (MOFs) have also been explored as catalysts. For example, Zr-containing MOF-808 has been shown to be an effective catalyst for the Meerwein–Ponndorf–Verley (MPV) reduction of substituted cyclohexanones. csic.es In the case of 3-methylcyclohexanone, using MOF-808 with isopropanol (B130326) or 2-butanol (B46777) as the hydride source leads to the formation of 3-methylcyclohexanol. csic.es

Hydrogenation of the enol ethers of 3-methylcyclohexanone, specifically 1-ethoxy-3-methyl- and 1-ethoxy-5-methylcyclohexenes, with palladium as the catalyst predominantly yields the trans-ether. oup.com Subsequent cleavage of the ether would provide the trans-alcohol.

Table 1: Catalytic Hydrogenation of 3-Methylcyclohexanone

| Catalyst | Hydrogen Source | Predominant Isomer | Reference |

| Al2O3 | 2-propanol | trans (21-22% diastereoselectivity) | mdpi.com |

| MgO | 2-propanol | cis | mdpi.com |

| MOF-808 | Isopropanol/2-Butanol | Not specified | csic.es |

| Palladium | Hydrogen (on enol ether) | trans | oup.com |

The reduction of 3-methylcyclohexanone using metal hydride reagents is a widely used method for producing 3-methylcyclohexanol. The stereochemical outcome is governed by the principles of steric approach control and product development control. Generally, small, unhindered hydride reagents tend to favor axial attack, leading to the equatorial alcohol (cis-3-methylcyclohexanol), while bulky hydride reagents favor equatorial attack, resulting in the axial alcohol (this compound).

Sodium borohydride (B1222165) (NaBH4) is a common reducing agent. mnstate.edu Its reaction with 3-methylcyclohexenone in aqueous ethanol (B145695) has been reported to yield 84% cis- and 16% this compound. sci-hub.se The reduction of ketones with complex metal hydrides can be influenced by the presence of other functional groups in the molecule. oup.com For instance, the presence of a 3-axial hydroxy group can act as a steric hindrance. oup.com

The stereochemistry of reduction can also be dependent on the cation of the hydride reagent and the solvent. gatech.edu For example, the reduction of 3,3,5-trimethylcyclohexanone (B147574) with lithium aluminum hydride (LiAlH4) gives different results in diethyl ether versus tetrahydrofuran (B95107) (THF), suggesting that the nature of the ion pair (contact vs. solvent-separated) plays a role. gatech.edu

Table 2: Hydride Reduction of 3-Methylcyclohexanone Derivatives

| Substrate | Reagent | Solvent | Product Distribution | Reference |

| 3-Methylcyclohexenone | NaBH4 | Aqueous Ethanol | 84% cis-3-methylcyclohexanol, 16% this compound | sci-hub.se |

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral alcohols. Microorganisms and isolated enzymes can perform reductions with high diastereoselectivity and enantioselectivity, often under mild conditions.

The asymmetric reduction of racemic 3-methylcyclohexanone to (1S,3S)-3-methylcyclohexanol can be achieved using a thermophilic alcohol dehydrogenase in an organic/aqueous medium. mikat.infomikat.info Filamentous fungi, such as Aspergillus sp. and Rhizopus sp., have also been utilized for the biocatalytic reduction of 3-methylcyclohexanone, yielding 3-methylcyclohexanol with high conversion rates. scispace.com

Enzyme cascade reactions represent a powerful strategy for the synthesis of complex chiral molecules. For example, a cascade reaction combining an enoate reductase (ERED) and an amine transaminase (ATA) has been developed to produce optically pure (1R,3R)-1-amino-3-methylcyclohexane from 3-methylcyclohex-2-enone. researchgate.net This demonstrates the potential of enzymatic systems to control multiple stereocenters.

Table 3: Enzymatic Reduction of 3-Methylcyclohexanone

| Biocatalyst | Substrate | Product | Selectivity | Reference |

| Thermophilic alcohol dehydrogenase | rac-3-Methylcyclohexanone | (1S,3S)-3-Methylcyclohexanol | Asymmetric | mikat.infomikat.info |

| Aspergillus sp. / Rhizopus sp. | 3-Methylcyclohexanone | 3-Methylcyclohexanol | High conversion | scispace.com |

Hydroboration-Oxidation of Methylcyclohexenes

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. This method is known for its anti-Markovnikov regioselectivity and syn-stereospecificity. When applied to a cyclic alkene like 1-methylcyclohexene, the reaction yields trans-2-methylcyclohexanol. researchgate.netchemrxiv.org For the synthesis of this compound, one would need to start with the appropriate methylcyclohexene isomer, such as 3-methylcyclohexene (B1581247) or 4-methylcyclohexene.

The reaction of HBr with 3-methylcyclohexene yields a mixture of products, including cis- and trans-1-bromo-3-methylcyclohexane. vaia.com Subsequent nucleophilic substitution could potentially lead to the desired alcohol, but controlling the stereochemistry would be a challenge. The hydroboration of 3-methylcyclohexene with diborane (B8814927) shows little selectivity between the two carbons of the double bond. researchgate.net

Derivatization from Chiral Precursors

An alternative strategy for obtaining enantiomerically pure this compound is to start with a molecule that already possesses the desired chirality. This chiral precursor is then chemically transformed into the target molecule, preserving the stereochemical integrity.

This approach is widely used in the synthesis of complex molecules like chiral liquid crystals and pharmaceuticals. researchgate.netacs.org For instance, chiral aminocarbocycles and carbocyclic nucleosides have been synthesized from carbohydrate precursors. acs.org While specific examples detailing the synthesis of this compound from a chiral precursor were not the primary focus of the reviewed literature, the general principle of using the "chiral pool" is a cornerstone of asymmetric synthesis.

Optimization of Reaction Conditions for Diastereoselectivity and Yield

The optimization of reaction conditions is paramount in directing the reduction of 3-methylcyclohexanone towards the desired this compound isomer. Research has focused on various catalytic systems, including transfer hydrogenation, Meerwein-Ponndorf-Verley (MPV) reduction, and catalytic hydrogenation, to maximize both the conversion of the starting material and the diastereomeric excess of the trans product.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) offers a valuable method for ketone reduction. Studies utilizing metal oxides as catalysts with 2-propanol as the hydrogen donor have shown varied success in controlling diastereoselectivity. For instance, in the CTH of 3-methylcyclohexanone, magnesium oxide (MgO) demonstrated higher activity than aluminum oxide (Al₂O₃), achieving 76% conversion compared to 56% for Al₂O₃ after 6 hours. mdpi.com However, the diastereoselectivity shifted based on the catalyst. While Al₂O₃ yielded a trans isomer percentage (21-22%) consistent with the equilibrium mixture, the more active MgO catalyst favored the formation of the more thermodynamically stable cis diastereomer. mdpi.com

| Catalyst | Solvent/H-Donor | Temperature | Time (h) | Conversion (%) | Diastereoselectivity (% trans) | Reference |

|---|---|---|---|---|---|---|

| Al₂O₃ | 2-Propanol | 355 K | 6 | 56 | ~22 | mdpi.com |

| MgO | 2-Propanol | 355 K | 6 | 76 | <22 (cis-favored) | mdpi.com |

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction provides another avenue for synthesizing 3-methylcyclohexanol. The use of a Zirconium-containing metal-organic framework, MOF-808, as a heterogeneous catalyst has been explored. csic.es When using isopropanol (iPrOH) as the solvent and hydride source, the reaction achieved complete conversion of 3-methylcyclohexanone in 6 hours, but with a very high diastereoselectivity (82%) towards the cis isomer. csic.es Switching the reducing agent to 2-butanol (2-BuOH) still resulted in complete conversion but lowered the selectivity for the cis isomer to 68%. csic.es This demonstrates that while highly efficient, the spatial constraints within the MOF-808 pores preferentially lead to the formation of the cis product in this case. csic.es For comparison, the catalyst UiO-66 showed only 3% conversion under the same conditions, highlighting the superior activity of MOF-808. csic.es

| Catalyst | Reducing Agent/Solvent | Time (h) | Conversion (%) | Diastereoselectivity (% cis) | Reference |

|---|---|---|---|---|---|

| MOF-808 | iPrOH | 6 | 100 | 82 | csic.es |

| MOF-808 | 2-BuOH | 6 | 100 | 68 | csic.es |

| UiO-66 | iPrOH | 24 | 3 | - | csic.es |

Catalytic Hydrogenation with Metal Nanoparticles

Direct hydrogenation using hydrogen gas (H₂) and metal nanoparticle catalysts is a common industrial method for ketone reduction. The choice of metal and the hydrogen pressure are critical variables influencing both conversion and selectivity. In a chemoenzymatic cascade reaction starting from 3-methyl-2-cyclohexenone, the intermediate step involves the reduction of 3-methylcyclohexanone. nih.gov Platinum (Pt) nanoparticles were found to be highly active, achieving 99% conversion of the enone at 5 bar H₂ pressure, but over-reduction to 3-methylcyclohexanol was a significant issue. nih.gov Palladium (Pd) nanoparticles were less active but showed higher chemoselectivity for the desired ketone. nih.gov Increasing H₂ pressure from 5 to 10 bar with the Pd catalyst dramatically improved the conversion from 50% to 95% while maintaining high selectivity (94%) for the intermediate 3-methylcyclohexanone, which is then subsequently reduced to the alcohol. nih.gov

| Catalyst | H₂ Pressure (bar) | Conversion (%) | Selectivity for 3-Methylcyclohexanone (%) | Reference |

|---|---|---|---|---|

| Pd NPs | 5 | 50 | 49 | nih.gov |

| Pd NPs | 10 | 95 | 94 | nih.gov |

| Pd NPs | 20 | 95 | 94 | nih.gov |

| Pt NPs | 5 | 99 | 90 | nih.gov |

| Pt NPs | 10 | 99 | 84 | nih.gov |

| Pt NPs | 20 | 80 | 66 | nih.gov |

Further studies on related substituted phenols have reinforced the importance of catalyst selection for diastereoselectivity. For example, the hydrogenation of p-cresol (B1678582) using a 5 wt % Pd/Al₂O₃ catalyst at 5 bar H₂ yielded 4-methylcyclohexanol (B52717) with an 80:20 trans:cis diastereomeric ratio. nih.govacs.org This illustrates a general strategy where palladium catalysts can provide good yields with a preference for the trans isomer under optimized, low-pressure conditions. nih.govacs.org The formation of the trans isomer is often attributed to the desorption and readsorption of intermediate cyclohexanone (B45756) or cyclohexenol (B1201834) species on the catalyst surface, allowing for hydrogen addition from the opposite face. nih.gov

Conformational Analysis of Trans 3 Methylcyclohexanol

Chair Conformations and Ring Inversion Dynamics

The cyclohexane (B81311) ring predominantly adopts a puckered chair conformation, which minimizes both angle strain and torsional strain, making it the most stable arrangement. wikipedia.orgpharmacy180.com In this conformation, the carbon-carbon bond angles are approximately 109.5°, and all hydrogen atoms are staggered. wikipedia.orgpharmacy180.com The chair conformation is not static; it undergoes a rapid process called ring inversion or ring flipping, where one chair form converts into another. numberanalytics.com This dynamic equilibrium involves passing through higher-energy transition states, such as the half-chair and boat conformations. wikipedia.org

For a substituted cyclohexane like trans-3-Methylcyclohexanol, ring inversion leads to the interchange of axial and equatorial positions of the substituents. numberanalytics.com An axial substituent in one chair conformation becomes an equatorial substituent in the flipped chair conformation, and vice versa. This process is crucial for understanding the relative stabilities of different conformers. The energy barrier for ring inversion in cyclohexane is approximately 10 kcal/mol. wikipedia.org

Axial-Equatorial Preferences of Substituents in the Cyclohexane Ring System

In substituted cyclohexanes, the two chair conformers resulting from ring inversion are often not of equal energy. wikipedia.org The preference of a substituent to occupy the equatorial position over the axial position is a well-established principle in conformational analysis. libretexts.orglibretexts.org This preference is primarily driven by the avoidance of steric strain. libretexts.org

The methyl group, a non-polar substituent, exhibits a clear preference for the equatorial position. fiveable.me When the methyl group is in the axial position, it experiences steric hindrance from the two axial hydrogen atoms on the same side of the ring (at carbons 1 and 5 relative to the methyl-bearing carbon at position 3). libretexts.orglibretexts.org This unfavorable steric interaction is termed a 1,3-diaxial interaction. libretexts.orglibretexts.org The energy difference between the equatorial and axial conformations of methylcyclohexane (B89554), known as the A-value, is approximately 1.7 kcal/mol, favoring the equatorial conformer. wikipedia.orgmasterorganicchemistry.comskemman.is This energy difference corresponds to about 95% of methylcyclohexane molecules having the methyl group in the equatorial position at room temperature. libretexts.orgskemman.is

Similar to the methyl group, the hydroxyl (-OH) group also prefers the equatorial position to minimize steric interactions. fiveable.mevaia.com Placing the hydroxyl group in the equatorial orientation reduces steric hindrance and torsional strain, leading to a more stable conformation. fiveable.mefiveable.me The A-value for the hydroxyl group is generally lower than that of the methyl group, indicating a slightly weaker, though still significant, preference for the equatorial position. masterorganicchemistry.com

In this compound, the relative stability of the two possible chair conformations is determined by the interplay of the 1,3-diaxial interactions experienced by both the methyl and hydroxyl groups. vaia.comnumberanalytics.com In the trans configuration, one substituent is "up" and the other is "down" relative to the plane of the ring. This can result in two possible chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial), or one with one substituent axial and the other equatorial (axial-equatorial). pharmacy180.com

For trans-1,3-disubstituted cyclohexanes, one conformer will have both substituents in equatorial positions, and the other will have both in axial positions. numberanalytics.com The conformer with both the methyl and hydroxyl groups in axial positions would experience significant steric strain due to multiple 1,3-diaxial interactions. numberanalytics.comyoutube.com Specifically, the axial methyl group interacts with the axial hydrogens at C1 and C5, and the axial hydroxyl group also interacts with axial hydrogens. These repulsive forces destabilize the diaxial conformation. numberanalytics.com Consequently, the diequatorial conformer, which minimizes these 1,3-diaxial interactions, is significantly more stable. vaia.comnumberanalytics.com

Energetic Landscapes and Conformational Equilibria

The relative energies of the different conformers of this compound dictate the position of the conformational equilibrium. The energy difference (ΔG°) between the conformers is related to the equilibrium constant (K) by the equation ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. libretexts.org

A study utilizing low-temperature NMR spectroscopy for this compound in a CS2/CD2Cl2 solvent mixture at -90°C revealed that the conformer with the methyl group in the axial position and the hydroxyl group in the equatorial position (ae) is favored, accounting for 90% of the equilibrium mixture. nih.gov This corresponds to a Gibbs free energy difference (ΔG°ea-ae) of 1.31 ± 0.02 kcal/mol. nih.gov This experimental finding contrasts with the value predicted by the additivity rule using A-values for monosubstituted cyclohexanes, which would suggest a smaller energy difference. nih.gov Theoretical calculations have been employed to better understand these experimental results, with different levels of theory providing varying degrees of agreement. nih.gov

The preference for the larger methyl group to be in the equatorial position is a general rule in disubstituted cyclohexanes to minimize steric strain. vaia.comlibretexts.org

Table 1: Conformational Equilibrium Data for this compound

| Conformer | Substituent Positions | Population (%) at -90°C nih.gov | ΔG° (kcal/mol) nih.gov |

| I | 1-OH (axial), 3-CH3 (equatorial) | ~10 | 1.31 ± 0.02 |

| II | 1-OH (equatorial), 3-CH3 (axial) | 90 |

Note: The table presents the experimentally determined equilibrium data. The ΔG° value represents the energy difference between the two conformers.

Influence of Solvent Effects on Conformational Populations

The surrounding solvent can influence the conformational equilibrium of a molecule. rsc.org This is particularly true for molecules with polar groups, such as the hydroxyl group in this compound. The polarity of the solvent can affect the relative stability of conformers by influencing intermolecular interactions like dipole-dipole interactions and hydrogen bonding. rsc.org

For instance, in studies of similar cyclohexanol (B46403) derivatives, an increase in solvent polarity has been shown to shift the conformational equilibrium towards the more polar conformer. researchgate.netcdnsciencepub.com In the case of trans-3-N,N-dimethylaminocyclohexanol, the conformational equilibrium is dependent on both concentration and solvent polarity. researchgate.net However, for other 1,3-disubstituted cyclohexanes, the syn-1,3-diaxial steric effect can be the predominant factor, overriding the influence of solvent polarity. researchgate.net While specific extensive studies on the solvent effects on this compound are not widely available in the provided results, the general principles suggest that changes in solvent could modulate the populations of the axial-equatorial conformers, although the strong steric preference for the diequatorial-like arrangement is likely to remain dominant. researchgate.net

Reactivity and Reaction Mechanisms of Trans 3 Methylcyclohexanol

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of trans-3-methylcyclohexanol involve the replacement of the hydroxyl group (-OH), which is a poor leaving group, by a nucleophile. To facilitate this, the hydroxyl group is typically converted into a better leaving group.

Conversion to Alkyl Halides (e.g., with PBr₃, SOCl₂, HBr)

This compound can be converted to the corresponding alkyl halides through reactions with various halogenating agents. askfilo.comvaia.com

With Phosphorus Tribromide (PBr₃): This reagent is used to convert secondary alcohols into alkyl bromides. The reaction of this compound with PBr₃ yields 3-methyl-1-bromocyclohexane. askfilo.comvaia.com

With Thionyl Chloride (SOCl₂): In the presence of a base like pyridine (B92270), thionyl chloride converts alcohols to alkyl chlorides. libretexts.org this compound reacts with SOCl₂ to form 3-methyl-1-chlorocyclohexane. askfilo.comvaia.com

With Hydrogen Bromide (HBr): Concentrated HBr can be used to form alkyl bromides from alcohols via a nucleophilic substitution reaction. askfilo.comvaia.com This reaction with this compound produces a mixture of cis- and trans-3-methyl-1-bromocyclohexane. askfilo.comvaia.com

Table 1: Conversion of this compound to Alkyl Halides

| Reagent | Product |

|---|---|

| PBr₃ | 3-methyl-1-bromocyclohexane |

| SOCl₂ | 3-methyl-1-chlorocyclohexane |

| HBr | cis- and trans-3-methyl-1-bromocyclohexane |

The stereochemical outcome of these substitution reactions is dictated by the reaction mechanism, which can be either Sₙ1 (Substitution Nucleophilic Unimolecular) or Sₙ2 (Substitution Nucleophilic Bimolecular).

Sₙ1 Mechanism: The reaction with HBr, particularly under strongly acidic conditions, can proceed via an Sₙ1 mechanism. pressbooks.pub This involves the formation of a planar carbocation intermediate after the protonated hydroxyl group leaves as water. masterorganicchemistry.com The nucleophilic bromide ion can then attack this intermediate from either face, leading to a mixture of stereoisomers (cis and trans). masterorganicchemistry.comlibretexts.org

To achieve better control over the stereochemistry and avoid the harsh conditions of some halogenating agents, the hydroxyl group can be converted into a better leaving group, such as a tosylate. masterorganicchemistry.com

Tosylation: this compound reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form trans-3-methylcyclohexyl tosylate. askfilo.comvaia.com This reaction occurs with retention of configuration because the C-O bond of the alcohol is not broken. pressbooks.publibretexts.org

Elimination Reactions

This compound can undergo elimination reactions, specifically dehydration, to form alkenes. This process involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon.

Dehydration to Methylcyclohexenes and Related Alkenes

Acid-catalyzed dehydration is a common method for converting alcohols to alkenes. pdx.edursc.org The reaction of this compound under these conditions typically yields a mixture of methylcyclohexene isomers. researchgate.networdpress.com The primary products are 1-methylcyclohexene and 3-methylcyclohexene (B1581247). wordpress.com

The distribution of alkene products is governed by the principles of regioselectivity and stereoselectivity.

Regioselectivity (Zaitsev's Rule): Acid-catalyzed dehydration of secondary alcohols generally follows an E1 mechanism, proceeding through a carbocation intermediate. pdx.edupressbooks.pub The elimination of a proton from this intermediate typically follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. pdx.edupressbooks.pub In the case of the carbocation formed from 3-methylcyclohexanol (B165635), removal of a proton from either C2 or C6 would lead to the more substituted 1-methylcyclohexene, while removal from the other adjacent carbon would yield 3-methylcyclohexene. Thus, 1-methylcyclohexene is often the major product.

Stereoselectivity (E2 considerations): While acid-catalyzed dehydration often proceeds via an E1 pathway, elimination reactions can also occur through an E2 mechanism, particularly when a strong, non-nucleophilic base is used after converting the alcohol to a better leaving group (like a tosylate). pearson.combrainly.com The E2 mechanism has strict stereochemical requirements, specifically an anti-periplanar arrangement of the leaving group and the hydrogen to be eliminated. iitk.ac.inlibretexts.org In a cyclohexane (B81311) ring, this translates to a diaxial arrangement. pdx.edulibretexts.org The stereochemistry of this compound and its derivatives can influence the accessibility of anti-periplanar hydrogens, thereby directing the regiochemical outcome of the E2 elimination and potentially leading to the formation of less-substituted alkenes (Hofmann products) if the Zaitsev product cannot be formed due to stereochemical constraints. brainly.comlibretexts.org

Oxidation Reactions

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 3-methylcyclohexanone (B152366). ontosight.aisigmaaldrich.com This is a common transformation for secondary alcohols and can be achieved using various oxidizing agents. Common reagents for this purpose include chromic acid (H₂CrO₄, often generated in situ from Na₂Cr₂O₇ and H₂SO₄), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. The reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon bearing the hydroxyl group. In vivo, metabolic studies of methylcyclohexane (B89554) show that it is hydroxylated to form various methylcyclohexanol isomers, including this compound, which can be further metabolized. europa.eunih.gov

Ring-Contraction and Expansion Rearrangements in Acidic Media

Carbocation intermediates, such as those formed during the acid-catalyzed dehydration of cyclohexanols, can undergo ring-contraction or expansion rearrangements if a more stable structure can be formed. wikipedia.orglibretexts.org For example, treatment of some methylcyclohexanol isomers with strong acid has been shown to yield ring-contracted products like ethylcyclopentene. acs.org This occurs via a 1,2-alkyl shift where a bond within the ring migrates, transforming the six-membered ring into a five-membered ring with a more stable carbocation (e.g., a tertiary carbocation). wikipedia.orgchemistrysteps.com While documented for the 2-methyl isomer, the potential for the secondary carbocation from this compound to undergo such a rearrangement to a substituted cyclopentyl cation exists, particularly under forcing reaction conditions. acs.orgsouthern.edu

Reactivity of Analogues and Derivatives (e.g., 3-methylcyclohexane-1,2-diols)

The reactivity of analogues such as 3-methylcyclohexane-1,2-diols is influenced by the presence of two hydroxyl groups and their relative stereochemistry. nih.gov These diols can undergo reactions typical of alcohols, but the proximity of the two hydroxyl groups enables unique transformations. acs.orgacs.org For instance, they can form cyclic acetals or ketals by reacting with aldehydes or ketones. The reaction of diastereoisomeric 3-methylcyclohexane-1,2-diols with diethoxytriphenylphosphorane leads to different products depending on the stereoisomer. The trans-diols undergo cyclodehydration to form epoxides, while the cis-diols form stable dioxaphosphoranes which can then rearrange to ketones upon heating. acs.org

Regioselectivity becomes a key consideration in reactions of 3-methylcyclohexane-1,2-diols, where a reagent may react preferentially with one of the two hydroxyl groups. acs.orgacs.org This selectivity can be influenced by steric hindrance from the nearby methyl group or by the different electronic environments of the two hydroxyl groups. cymitquimica.com Catalytic methods have been developed for the regioselective monoacylation, sulfonylation, and alkylation of 1,2-diols. nih.gov For example, using diarylborinic acid as a catalyst allows for the selective functionalization of one hydroxyl group over the other, a process driven by the formation of a tetracoordinate borinate complex that directs the electrophile to a specific oxygen atom. nih.gov In the case of diastereomeric 3-methylcyclohexane-1,2-diols reacting with diethoxytriphenylphosphorane, regioselective phosphoranylation of the least sterically hindered hydroxyl group is observed. acs.org

Mechanistic Studies of Functional Group Interconversions

The hydroxyl group of this compound serves as a versatile starting point for a variety of functional group interconversions. Mechanistic studies have elucidated the pathways through which this secondary alcohol is transformed into other key functional groups, such as ketones, alkyl halides, and esters. These reactions are fundamental in synthetic organic chemistry and a detailed understanding of their mechanisms, including stereochemical outcomes, is crucial.

Oxidation to 3-Methylcyclohexanone

The oxidation of secondary alcohols to ketones is a common and important transformation. In the case of this compound, this reaction yields 3-Methylcyclohexanone. The mechanism of this conversion depends on the oxidizing agent employed.

With chromic acid-based reagents (e.g., Jones reagent), the reaction is believed to proceed through the formation of a chromate (B82759) ester intermediate. The alcohol's oxygen atom attacks the chromium atom of the oxidizing agent. Subsequently, a base (often water) removes the proton from the carbon bearing the hydroxyl group. This leads to the elimination of the chromium species and the formation of a carbon-oxygen double bond, resulting in the ketone.

Another common method is the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered non-nucleophilic base like triethylamine. The mechanism involves the formation of an alkoxysulfonium salt intermediate. The base then abstracts the proton on the carbon attached to the oxygen, leading to the collapse of the intermediate via an E2-like elimination to form 3-Methylcyclohexanone, dimethyl sulfide, and carbon dioxide.

Thermochemical data for the dehydrogenation of this compound to 3-methyl-cyclohexanone indicates an enthalpy of reaction (ΔrH°) of 62.3 ± 2.1 kJ/mol in the gas phase.

| Oxidizing Agent | Key Intermediate | General Conditions | Product |

| Jones Reagent (CrO₃/H₂SO₄) | Chromate Ester | Acetone, 0 °C to room temp. | 3-Methylcyclohexanone |

| PCC (Pyridinium chlorochromate) | Chromate Ester | Dichloromethane (B109758) (DCM) | 3-Methylcyclohexanone |

| Swern Oxidation (DMSO, (COCl)₂) | Alkoxysulfonium Salt | Low temperature (-78 °C), DCM, Triethylamine | 3-Methylcyclohexanone |

Conversion to Alkyl Halides

The hydroxyl group of this compound can be replaced by a halogen through nucleophilic substitution reactions. The mechanism, either SN1 or SN2, is highly dependent on the reagent used. libretexts.orglibretexts.org

Reaction with Hydrogen Halides (HBr, HCl)

When treated with concentrated hydrogen halides like HBr, secondary alcohols such as this compound typically react via an SN1 mechanism. libretexts.orgbrainly.com

Protonation of the Hydroxyl Group: The reaction begins with the protonation of the alcohol's hydroxyl group by the strong acid, forming a good leaving group, water. libretexts.orgpearson.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation at C1. libretexts.orgbrainly.com

Hydride Shift (Rearrangement): The secondary carbocation can potentially undergo a 1,2-hydride shift from C3 to C1 to form a more stable tertiary carbocation. However, the formation of both cis and trans-3-methyl-1-bromocyclohexane suggests the reaction can proceed through the secondary carbocation as well. vaia.com

Nucleophilic Attack: The halide ion (Br⁻) acts as a nucleophile, attacking the carbocation. Since the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of stereoisomers (both retention and inversion of configuration). brainly.com This results in a mixture of cis- and trans-1-bromo-3-methylcyclohexane. vaia.com

Reaction with Thionyl Chloride (SOCl₂) and Phosphorus Tribromide (PBr₃)

The conversion of alcohols to alkyl chlorides and bromides using SOCl₂ and PBr₃, respectively, generally proceeds through an SN2 mechanism for primary and secondary alcohols. libretexts.orgvaia.com

Formation of an Intermediate: The alcohol reacts with the reagent (SOCl₂ or PBr₃) to form an intermediate, a chlorosulfite or a dibromophosphite, respectively. libretexts.org This converts the hydroxyl group into a much better leaving group.

Nucleophilic Backside Attack: A halide ion (Cl⁻ from SOCl₂ or Br⁻ from PBr₃) then acts as a nucleophile, attacking the carbon atom bonded to the leaving group from the opposite side (backside attack). libretexts.org

Inversion of Configuration: This SN2 pathway results in an inversion of stereochemistry at the reaction center. For this compound, this would lead to the formation of cis-1-chloro-3-methylcyclohexane or cis-1-bromo-3-methylcyclohexane.

| Reagent | Proposed Mechanism | Stereochemical Outcome | Product(s) |

| Conc. HBr | SN1 | Mixture of inversion and retention | cis- and trans-1-Bromo-3-methylcyclohexane vaia.com |

| SOCl₂ | SN2 | Inversion | cis-1-Chloro-3-methylcyclohexane vaia.com |

| PBr₃ | SN2 | Inversion | cis-1-Bromo-3-methylcyclohexane vaia.com |

Formation of Sulfonate Esters (Tosylates)

This compound can be converted into a sulfonate ester, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.orgvaia.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of TsCl. Pyridine serves to neutralize the HCl generated during the reaction. vaia.com Crucially, this reaction does not break the C-O bond of the alcohol. libretexts.org As a result, the configuration at the stereocenter is retained. The trans stereochemistry of the starting alcohol is preserved in the resulting trans-3-methylcyclohexyl tosylate.

Esterification

The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, known as Fischer esterification, produces an ester. chemguide.co.uk

The mechanism proceeds through several equilibrium steps: chemguide.co.ukmasterorganicchemistry.com

Protonation of the Carboxylic Acid: The acid catalyst (commonly H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. chemguide.co.uk

Nucleophilic Attack: The oxygen atom of the hydroxyl group of this compound acts as a nucleophile and attacks the activated carbonyl carbon. This forms a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups of the tetrahedral intermediate. This creates a good leaving group (water). chemguide.co.uk

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water. chemguide.co.uk

Deprotonation: The protonated ester is then deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk

To drive the reversible reaction towards the product side, water is typically removed as it is formed, for example, by azeotropic distillation. chemguide.co.uk

Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of trans-3-Methylcyclohexanol in solution. Analysis of both ¹H and ¹³C NMR spectra, often in conjunction with computational methods and variable temperature studies, provides deep insight into its stereochemistry and conformational dynamics.

The ¹H NMR spectrum of this compound provides crucial information for confirming its relative stereochemistry. In the trans isomer, the methyl group and the hydroxyl group are on opposite sides of the cyclohexane (B81311) ring. This leads to two possible chair conformations that are in equilibrium: one with the hydroxyl group equatorial and the methyl group axial (1e3a), and another with the hydroxyl group axial and the methyl group equatorial (1a3e).

The chemical shift (δ) of the proton attached to the carbon bearing the hydroxyl group (H-1) is particularly diagnostic. When the hydroxyl group is in an axial position, the H-1 proton is equatorial and typically resonates at a lower chemical shift (further downfield) compared to when the hydroxyl group is equatorial, which places the H-1 proton in an axial position. The width and multiplicity of the H-1 signal, governed by its coupling constants (J-values) with adjacent protons, are also key. An axial H-1 proton exhibits large axial-axial couplings (J_ax,ax ≈ 10–13 Hz) with neighboring axial protons, resulting in a wider signal, whereas an equatorial H-1 shows smaller equatorial-axial and equatorial-equatorial couplings (J_eq,ax, J_eq,eq ≈ 2–5 Hz).

Computational studies, often employing Density Functional Theory (DFT), are used to predict the ¹H NMR chemical shifts for candidate structures. By comparing the experimentally measured chemical shifts with the computed values for both cis- and this compound, the correct diastereoisomer can be assigned. springernature.comcapes.gov.br This approach involves calculating Boltzmann-weighted average chemical shifts based on the energies of different conformers. capes.gov.br Research has shown that for proton chemical shifts, several DFT methods can accurately distinguish between the stereoisomers.

Table 1: Representative ¹H NMR Data for this compound Note: Specific chemical shifts and coupling constants can vary based on the solvent and the equilibrium between conformers. Data is often presented for the dominant conformer or as a weighted average.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |

| H-1 | ~4.0 (axial OH) / ~3.5 (equatorial OH) | Broad multiplet | Varies with conformation |

| CH₃ | ~0.9 | Doublet | ~6-7 Hz |

| Ring Protons | ~1.0 - 2.2 | Multiplets | - |

| OH | Variable | Singlet (broad) | - |

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of this compound. The chemical shift of each carbon atom is sensitive to its local electronic environment and steric interactions, making it a valuable tool for both configurational and conformational analysis. acs.org

The chemical shifts of the carbon bearing the hydroxyl group (C-1) and the methyl group (C-3), as well as the other ring carbons, differ significantly between the cis and trans isomers. Furthermore, within the trans isomer, the chemical shifts are influenced by the conformational equilibrium. For instance, a carbon with an axial substituent is typically shielded (moves to a higher field/lower δ value) compared to when the substituent is equatorial, an effect known as the γ-gauche effect.

DFT calculations are frequently employed to predict ¹³C NMR chemical shifts. acs.org By comparing the experimental spectrum to the calculated spectra for the possible conformers of both the cis and trans isomers, researchers can confirm the structure. springernature.com Studies have shown that specific DFT functionals, such as WC04, are particularly effective at distinguishing between the methylcyclohexanol stereoisomers based on ¹³C chemical shift data.

Table 2: Experimental ¹³C NMR Chemical Shifts for the Dominant Conformer of this compound Note: Data corresponds to the major diequatorial conformer in a non-polar solvent.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (CHOH) | ~69.8 |

| C-2 | ~35.5 |

| C-3 (CHCH₃) | ~31.5 |

| C-4 | ~34.8 |

| C-5 | ~25.4 |

| C-6 | ~44.5 |

| CH₃ | ~22.3 |

Variable temperature (VT) NMR is a powerful technique used to study the thermodynamics of the conformational equilibrium of this compound. nih.gov The trans isomer exists as an equilibrium between the diequatorial (1e3e) conformer and the diaxial (1a3a) conformer. However, due to severe 1,3-diaxial interactions, the diaxial conformer is generally of very high energy and not significantly populated. The primary equilibrium studied is actually between the two chair conformers of the opposite chirality, for instance (1R,3R)-trans-3-methylcyclohexanol, which equilibrates between the methyl-equatorial/hydroxyl-axial (1a3e) form and the methyl-axial/hydroxyl-equatorial (1e3a) form.

By recording NMR spectra at different temperatures, the change in the populations of the conformers can be observed. At low temperatures, the equilibrium can be "frozen," and signals for individual conformers may be resolved. A low-temperature NMR study using a mixture of carbon disulfide (CS₂) and deuterated dichloromethane (B109758) (CD₂Cl₂) as the solvent found that at -90 °C, the equilibrium for this compound is dominated by one conformer. nih.gov The integration of the ¹H NMR spectrum revealed that the conformer with the methyl group in an axial position and the hydroxyl group in an equatorial position accounts for 90% of the equilibrium mixture. nih.gov This corresponds to a Gibbs free energy difference (ΔG) of 1.31 kcal/mol between the two conformers. nih.gov

This experimental finding is significant because it deviates from what would be predicted by simple additivity of A-values (conformational free energies of monosubstituted cyclohexanes), suggesting specific intramolecular interactions influence the equilibrium. nih.gov

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight and elemental formula of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows a plot of ion abundance versus mass-to-charge ratio (m/z).

The molecular ion peak (M⁺), which corresponds to the intact molecule, is expected at an m/z value of 114, consistent with the molecular formula C₇H₁₄O. nih.gov This peak may be weak or absent in the EI spectrum of alcohols due to the facile loss of a water molecule. A prominent peak is often observed at m/z 96 (M-18), resulting from this dehydration. nih.gov Another significant fragmentation pathway is the loss of the methyl group, leading to a peak at m/z 99 (M-15). Further fragmentation of the cyclohexane ring leads to a series of smaller peaks. The base peak, which is the most intense peak in the spectrum, is often observed at m/z 71 or 57 for this compound. nih.gov

Table 3: Key Mass Spectrometry Peaks for 3-Methylcyclohexanol (B165635) Note: Fragmentation patterns are generally very similar for cis and trans isomers.

| m/z | Relative Intensity | Proposed Fragment |

| 114 | Low | [C₇H₁₄O]⁺ (Molecular Ion) |

| 99 | Moderate | [M - CH₃]⁺ |

| 96 | Moderate | [M - H₂O]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 71 | High | [C₅H₇O]⁺ or [C₄H₇]⁺ |

| 57 | High | [C₄H₉]⁺ (Base Peak in some spectra) |

Source: Adapted from NIST Mass Spectrometry Data Center nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its identity as an alcohol. spectrabase.com

The most prominent feature is a strong, broad absorption band in the region of 3600-3300 cm⁻¹. This band is characteristic of the O-H stretching vibration of an alcohol. openstax.org The broadening of the peak is a result of intermolecular hydrogen bonding between alcohol molecules. A sharper peak around 3600 cm⁻¹ may be observed in very dilute solutions or in the gas phase where hydrogen bonding is minimized. openstax.org

Another key absorption is the C-O stretching vibration, which appears as a strong band in the fingerprint region, typically between 1100 and 1000 cm⁻¹. For secondary alcohols like this compound, this peak is usually found near 1050 cm⁻¹. openstax.org

Additionally, the spectrum shows C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring and methyl group just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), and C-H bending vibrations around 1450 cm⁻¹.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3350 | Strong, Broad | O-H Stretch | Alcohol (Hydrogen-bonded) |

| ~2925 | Strong | C-H Stretch | Alkane (CH₂, CH) |

| ~2860 | Medium | C-H Stretch | Alkane (CH₃) |

| ~1450 | Medium | C-H Bend | Alkane (CH₂, CH₃) |

| ~1060 | Strong | C-O Stretch | Secondary Alcohol |

Computational Chemistry and Theoretical Studies on Trans 3 Methylcyclohexanol

Molecular Mechanics (MM) Calculations for Conformer Generation and Strain Energy Analysis

Molecular Mechanics (MM) stands as a fundamental computational method for exploring the conformational possibilities of flexible molecules such as trans-3-methylcyclohexanol. This approach utilizes classical mechanics principles and a set of parameters known as a force field (e.g., MM2, MMFF) to calculate the steric energy of a given molecular structure. oup.comuci.edu The primary application of MM in the study of this compound is for thorough conformational searches. springernature.comcapes.gov.br This process systematically generates a wide array of possible spatial arrangements, including different chair conformations and rotamers of the hydroxyl group, to identify low-energy structures. comporgchem.com

The core of the analysis involves calculating the strain energy for each conformer. This energy is a sum of contributions from bond stretching, angle bending, torsional strain (from eclipsed or gauche interactions), and van der Waals interactions. uci.edu For substituted cyclohexanes, a key component of strain energy is the 1,3-diaxial interaction, which is a form of steric repulsion that destabilizes conformers with axial substituents. chegg.comchegg.comlibretexts.org By comparing the calculated steric energies, researchers can identify the most stable conformers—those at a local or global energy minimum—which are then often subjected to more rigorous and computationally expensive quantum mechanical calculations. uci.edu

For this compound, the two primary chair conformers are the diequatorial (1e,3e) and the diaxial (1a,3a) forms. MM calculations can quantify the strain energy difference between them, typically predicting the diequatorial conformer to be significantly more stable due to the avoidance of destabilizing 1,3-diaxial repulsions between the methyl and hydroxyl groups and the axial hydrogens on the ring. vaia.com

Table 1: Key Concepts in Molecular Mechanics Analysis of this compound

| Concept | Description | Relevance to this compound |

| Force Field | An empirical set of equations and parameters used to calculate the potential energy of a molecule. | Methods like MMFF or MM2 are used to model the molecule. uci.edu |

| Conformational Search | A computational procedure to find all low-energy conformers of a molecule. | Essential for identifying the possible chair and rotamer structures. springernature.comcapes.gov.br |

| Strain Energy | The excess energy of a conformer compared to a hypothetical, strain-free reference structure. | Used to rank the stability of different conformers, such as the diequatorial vs. diaxial forms. chegg.comchegg.com |

| 1,3-Diaxial Interaction | Steric repulsion between an axial substituent and the two other axial atoms on the same side of the ring. | A major destabilizing factor in the diaxial conformation of this compound. libretexts.org |

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Following an initial exploration with molecular mechanics, Density Functional Theory (DFT) is widely employed for more accurate geometry optimization and electronic structure analysis of this compound conformers. springernature.comcapes.gov.br DFT methods, such as the popular B3LYP hybrid functional or the MPW1PW91 functional, combined with basis sets like 6-31G(d), provide a quantum mechanical description of the molecule's electron density. nih.govacs.org

Geometry optimization with DFT refines the structures generated by MM, locating the precise stationary points on the potential energy surface. arxiv.org This process iteratively adjusts the atomic coordinates to minimize the total energy, yielding more reliable molecular geometries and, crucially, more accurate relative energy differences between conformers. comporgchem.comacs.org

These calculations are essential for distinguishing between the diastereomers of 3-methylcyclohexanol (B165635). comporgchem.com By optimizing the geometry of each conformer, DFT provides the data needed for subsequent calculations of properties like NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. nih.govacs.org The electronic structure information derived from DFT is fundamental to understanding the distribution of charge and the nature of chemical bonds within the molecule, which in turn dictates its stability and reactivity.

Ab Initio Methods for High-Level Energy Calculations and Conformational Analysis

Ab initio quantum chemistry methods represent a class of calculations derived directly from theoretical principles without the inclusion of experimental data for parameterization. oup.com These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), offer a higher level of accuracy compared to most DFT functionals and are often used to obtain benchmark energy values. nih.gov

For molecules like this compound, ab initio calculations serve as a "gold standard" for conformational analysis. oup.comrsc.org While computationally more demanding, they provide highly reliable energy differences between conformers. nih.gov These high-level calculations are particularly valuable for validating the results obtained from more cost-effective methods like DFT and MM. rsc.org Studies on related substituted cyclohexanes have demonstrated that ab initio results are often in very good agreement with experimental conformational energy differences. rsc.org The application of these methods confirms the relative stabilities of the various chair and rotamer conformations of this compound, providing a robust theoretical foundation for its conformational preferences.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

One of the most powerful applications of computational chemistry in studying this compound is the prediction of its NMR spectroscopic parameters. springernature.com This process is a critical tool for structure validation and for distinguishing between stereoisomers, such as the cis and trans diastereomers of 3-methylcyclohexanol. capes.gov.brcomporgchem.com

The standard computational protocol involves several steps:

Conformer Generation: A molecular mechanics search identifies all relevant low-energy conformers. springernature.comcapes.gov.br

Geometry Optimization: Each conformer is then optimized using a DFT method (e.g., B3LYP, MPW1PW91). comporgchem.comacs.org

NMR Calculation: For each optimized geometry, NMR shielding tensors are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method at a DFT level. nih.govacs.orgacs.org

Boltzmann Averaging: The calculated chemical shifts for each conformer are averaged, with their contributions weighted according to their relative free energies (calculated at the DFT level) and the Boltzmann distribution. comporgchem.com

This approach yields a single, predicted spectrum for the molecule at a given temperature. Studies have evaluated various DFT functionals for their ability to accurately predict ¹H and ¹³C chemical shifts for the isomers of 3-methylcyclohexanol. Functionals developed specifically for NMR predictions, such as WC04 for carbon and WP04 for proton, have shown excellent performance in correctly identifying the trans isomer based on comparison with experimental data. comporgchem.com The accuracy is often assessed using metrics like the Mean Unsigned Error (MUE) between the computed and experimental shifts.

Table 2: Representative Accuracy of DFT Methods for Distinguishing 3-Methylcyclohexanol Diastereomers

| Method (Functional) | Nucleus | Metric | Performance Outcome | Reference |

| B3LYP | ¹³C | Total Absolute Error | Not sufficiently accurate to distinguish all stereoisomeric pairs. | |

| PBE1 | ¹³C | Total Absolute Error | Failed to unambiguously distinguish some pairs. | |

| WC04 | ¹³C | Total Absolute Error | Successfully differentiated all stereoisomeric pairs. | |

| B3LYP | ¹H | Mean Unsigned Error | Sufficiently accurate for proper stereochemical distinction. | |

| PBE1 | ¹H | Mean Unsigned Error | Sufficiently accurate for proper stereochemical distinction. | |

| WP04 | ¹H | Mean Unsigned Error | Provided the best results for stereochemical distinction. | comporgchem.com |

Theoretical Insights into Factors Influencing Conformational Stability (e.g., Hyperconjugation, Steric Repulsion)

Theoretical calculations provide profound insights into the fundamental physical factors that determine the conformational stability of this compound. The preference for the diequatorial conformer is primarily governed by two key effects: steric repulsion and hyperconjugation.

Steric Repulsion: This is a destabilizing effect that occurs when non-bonded atoms or groups are forced into close proximity, causing their electron clouds to repel each other. libretexts.org In the context of cyclohexane (B81311) derivatives, the most significant steric clash is the 1,3-diaxial interaction. libretexts.orgvaia.com In the diaxial conformer of this compound, both the hydroxyl and methyl groups would occupy axial positions, leading to severe steric repulsion with the axial hydrogen atoms at the C5 and C1/C5 positions, respectively. This strain is largely relieved in the diequatorial conformer, making it the more stable arrangement. vaia.com

Advanced Applications and Research Perspectives

trans-3-Methylcyclohexanol as a Model Substrate for Stereoselective Reaction Studies

The specific stereochemistry of this compound makes it a valuable model substrate in the study of stereoselective reactions. Its distinct spatial arrangement allows researchers to probe the mechanisms of reactions where the three-dimensional structure of the molecule dictates the outcome.

Investigation of Enzymatic Biocatalysis and Stereospecificity

Enzymatic biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. This compound and its derivatives have been instrumental in exploring the stereospecificity of various enzymes.

In one chemoenzymatic process, enantio-enriched cis- or trans-3-methylcyclohexan-1-ol was prepared from a tertiary allylic alcohol. This multi-step synthesis involved a laccase-triggered oxidative rearrangement, followed by a stereoselective reduction of the double bond by an ene reductase, and finally, a stereoselective carbonyl reduction catalyzed by an alcohol dehydrogenase (ADH). mdpi.com This cascade process highlights how enzymes can be used in sequence to control the stereochemical outcome at multiple chiral centers. mdpi.com

Furthermore, the reduction of 3-methylcyclohexanone (B152366) using baker's yeast in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and polymethylhydrosiloxane (B1170920) (PMHS) has been shown to produce this compound with high stereoselectivity. biomedpharmajournal.org This demonstrates the utility of whole-cell biocatalysts in achieving specific stereoisomers. The reaction yielded this compound in an 84% yield with an 80% trans selectivity. biomedpharmajournal.org

The table below summarizes the enzymatic approaches involving this compound and its precursors.

| Starting Material | Biocatalyst(s) | Key Transformation | Product | Ref |

| Endocyclic tertiary allylic alcohol | Laccase, Ene reductase, ADH | Oxidative rearrangement, C=C reduction, C=O reduction | Enantio-enriched trans-3-methylcyclohexan-1-ol | mdpi.com |

| 3-Methylcyclohexanone | Baker's yeast, TBAF, PMHS | Asymmetric reduction | This compound | biomedpharmajournal.org |

Development of Asymmetric Synthesis Methodologies

This compound has been a key molecule in the development and validation of new asymmetric synthesis methods, where a chiral influence directs the formation of a specific stereoisomer. du.ac.in

For instance, its synthesis from 3-methylcyclohex-2-enone can be achieved through a cascade reaction combining an enoate reductase (ERED) and an amine transaminase (ATA). Researchers have identified mutant enzymes that can produce (1R,3R)-1-amino-3-methylcyclohexane with high optical purity (97% de), which can then be converted to the corresponding alcohol. researchgate.net

Studies on the chlorination of cis- and this compound using thionyl chloride and titanium tetrachloride have provided insights into reaction mechanisms. nih.gov The trans-isomer was observed to yield predominantly the trans-chlorination product, suggesting a retention of configuration. nih.gov This stereochemical outcome is not consistent with a classical SN1 mechanism, which would be expected to produce the same product distribution from both cis- and trans-alcohols. nih.gov These findings support a front-side attack mechanism. nih.gov

Similarly, the amidation of this compound using a Ti(IV)/nitrile reagent also showed a preference for the retention of stereochemistry, yielding the trans-amide as the major product. nih.gov This stereospecificity points towards a mechanism that avoids a planar carbocation intermediate. nih.gov

The following table outlines the stereochemical outcomes in the synthesis of derivatives from this compound.

| Reactant | Reagent(s) | Product | Stereochemical Outcome | Ref |

| This compound | SO₂Cl₂, TiCl₄ | trans-3-Methylchlorocyclohexane | Retention of configuration | nih.gov |

| This compound | Ti(IV)/nitrile | trans-3-Methylcyclohexylamide | Retention of configuration | nih.gov |

Stereochemical Influence on Biochemical Transformations and Metabolic Pathways

The stereochemistry of xenobiotic compounds like this compound significantly influences their fate within biological systems. The specific three-dimensional arrangement of the hydroxyl and methyl groups affects how the molecule is recognized and processed by metabolic enzymes.

In Vivo Stereochemical Resolution and Conjugation

When administered to rabbits, racemic cis- and this compound are primarily excreted as the glucuronide conjugate of cis-3-methylcyclohexanol. nih.gov This indicates that an in vivo epimerization occurs, converting the trans-isomer to the thermodynamically more stable cis-isomer before conjugation. nih.gov This metabolic conversion underscores the body's ability to stereochemically resolve and modify foreign compounds.

The metabolism of methylcyclohexane (B89554), a precursor, also shows stereoselectivity. In various animal species, the hydroxylation of methylcyclohexane predominantly forms cis- and this compound, with this isomer being the major hydroxylation product. europa.eu This is followed by conjugation with glucuronic acid for excretion. europa.eu

Role of Conformation in Substrate Recognition by Enzymes

The conformation of the different isomers of methylcyclohexanol plays a critical role in their interaction with metabolic enzymes. The differences in metabolism between the various methylcyclohexanols can be explained by their conformational preferences and how they fit into the active sites of dehydrogenases. nih.gov

The stereochemistry of the substrate dictates the stereochemistry of the product in enzymatic reactions. For example, the reduction of 2-methylcyclohexanone (B44802) in rabbits yields trans-2-methylcyclohexanol. nih.gov The conformation of the substrate is a key factor in determining which face of the carbonyl group is accessible to the enzyme and its cofactor, such as NADH. nih.gov

Design and Synthesis of Chiral Auxiliaries and Ligands Derived from Methylcyclohexanol Scaffolds

The chiral scaffold of methylcyclohexanol and its derivatives, such as isopulegol, has been utilized in the design and synthesis of chiral auxiliaries and ligands for asymmetric catalysis. mdpi.com Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.com

A library of chiral bi-, tri-, and tetrafunctional ligands has been developed from (−)-isopulegol, a monoterpene with a methylcyclohexanol backbone. mdpi.com These ligands, including aminodiols and aminotriols, were synthesized through highly stereoselective transformations. mdpi.com They were then applied as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, demonstrating their potential in asymmetric synthesis. mdpi.com

The development of new families of chiral auxiliaries is an active area of research. nih.gov The rigid and predictable conformations of cyclic structures like the methylcyclohexanol scaffold make them attractive starting points for creating effective chiral directors in a variety of asymmetric reactions, including Diels-Alder reactions and alkylations. sfu.ca

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。